methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound characterized by its molecular structure, which includes a pyrrolopyridine core substituted with a benzenesulfonyl group and a carboxylate ester group
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its targets through nucleophilic substitution or free radical reactions . The benzylic position in the compound could potentially undergo SN1 or SN2 reactions .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biological pathways, including those involved in inflammation, viral replication, fungal growth, oxidative stress, tumor growth, and kinase signaling .
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that the compound might have potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting with the formation of the pyrrolopyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as pyrrole and chloropyridine derivatives. The benzenesulfonyl group is introduced through a sulfonylation reaction, and the carboxylate ester group is formed by esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolopyridines or benzenesulfonamides.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can serve as a probe or inhibitor in studies involving enzyme activity or receptor binding.
Medicine: Potential medicinal applications include the development of new drugs targeting various diseases, such as cancer or inflammatory conditions.
Industry: In the chemical industry, it can be utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Methyl benzenesulfonate: Used as a methylation agent in organic synthesis.
Methyl 1-(benzenesulfonyl)piperidine-4-carboxylate: Another compound with a benzenesulfonyl group.
Uniqueness: Methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
methyl 1-(benzenesulfonyl)-6-chloropyrrolo[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S/c1-22-15(19)12-9-10-7-8-13(16)17-14(10)18(12)23(20,21)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNZGYLGXSAKJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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